molecular formula C12H22O6 B092987 Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate CAS No. 18142-13-7

Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate

Cat. No. B092987
CAS RN: 18142-13-7
M. Wt: 262.3 g/mol
InChI Key: UOEPVORRJQUSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, also known as MDHH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDHH is a derivative of hexanoic acid and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is not fully understood, but it is believed to involve the regulation of cellular signaling pathways and the modulation of cellular metabolism. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, suggesting that it may have therapeutic potential in these areas.

Biochemical And Physiological Effects

Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have various biochemical and physiological effects, including the modulation of cellular metabolism, the regulation of signaling pathways, and the inhibition of inflammation and cancer cell proliferation. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, including the investigation of its potential therapeutic effects in various disease models, the development of novel materials based on Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate, and the optimization of its synthesis method to improve yield and purity. Further studies are also needed to fully understand the mechanism of action of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate and its effects on cellular metabolism and signaling pathways.

Synthesis Methods

Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be synthesized using various methods, including the reaction of hexanoic acid with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a catalyst. Another method involves the reaction of 2,5-dioxo-1-pyrrolidine with 5-methoxy-2,3-dihydrofuran-2-one in the presence of a base. The yield of Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.

Scientific Research Applications

Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been investigated for its anti-inflammatory and anti-cancer properties. In biochemistry, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been studied for its role in regulating cellular metabolism and signaling pathways. In materials science, Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

18142-13-7

Product Name

Methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

IUPAC Name

methyl 3,5-dihydroxy-6-(5-methoxyoxolan-2-yl)hexanoate

InChI

InChI=1S/C12H22O6/c1-16-11(15)7-9(14)5-8(13)6-10-3-4-12(17-2)18-10/h8-10,12-14H,3-7H2,1-2H3

InChI Key

UOEPVORRJQUSDF-UHFFFAOYSA-N

SMILES

COC1CCC(O1)CC(CC(CC(=O)OC)O)O

Canonical SMILES

COC1CCC(O1)CC(CC(CC(=O)OC)O)O

synonyms

β,δ-Dihydroxy-5-methoxy-2,3,4,5-tetrahydro-2-furanhexanoic acid methyl ester

Origin of Product

United States

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